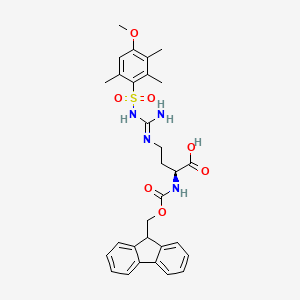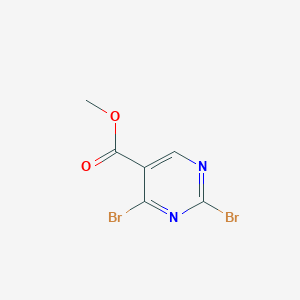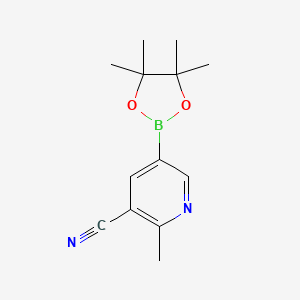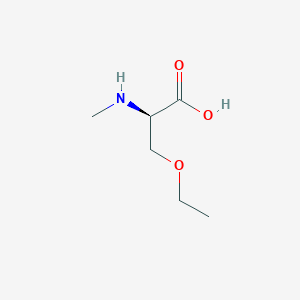
O-Ethyl-N-methyl-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl-N-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. D-serine acts as a co-agonist of the glutamate-bound N-methyl-D-aspartate receptor, regulating neurotransmission and synaptic plasticity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl-N-methyl-D-serine typically involves the esterification of D-serine followed by N-methylation. The process can be summarized as follows:
Esterification: D-serine is reacted with ethanol in the presence of an acid catalyst to form O-ethyl-D-serine.
N-Methylation: O-ethyl-D-serine is then treated with a methylating agent, such as methyl iodide, in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: O-Ethyl-N-methyl-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the N-methyl group or the O-ethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted serine derivatives.
科学的研究の応用
O-Ethyl-N-methyl-D-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用機序
O-Ethyl-N-methyl-D-serine exerts its effects by acting as a co-agonist of the N-methyl-D-aspartate receptor. It binds to the GluN1 subunit of the receptor, in concert with GluN2-bound glutamate, opening the receptor and allowing the influx of sodium or calcium ions. This modulation of N-methyl-D-aspartate receptor activity influences neurotransmission, synaptic plasticity, and neuronal migration .
類似化合物との比較
D-serine: The parent compound, which also acts as a co-agonist of the N-methyl-D-aspartate receptor.
O-Methyl-D-serine: Another derivative with similar properties but different pharmacokinetics.
N-Methyl-D-aspartate: A synthetic analog that directly activates the N-methyl-D-aspartate receptor.
Uniqueness: O-Ethyl-N-methyl-D-serine is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits compared to other similar compounds .
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2R)-3-ethoxy-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3-10-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
GAAJYKQQPYXQIJ-RXMQYKEDSA-N |
異性体SMILES |
CCOC[C@H](C(=O)O)NC |
正規SMILES |
CCOCC(C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
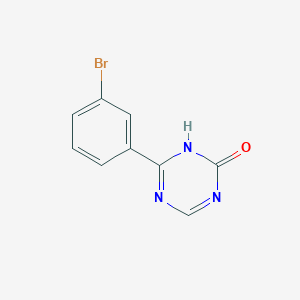
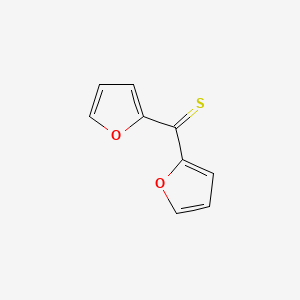
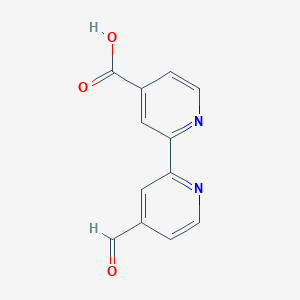
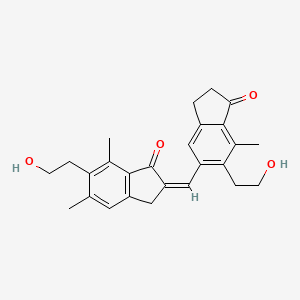
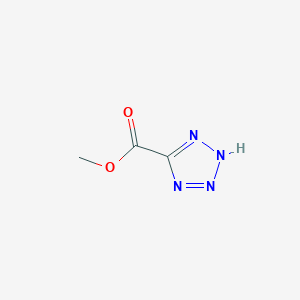
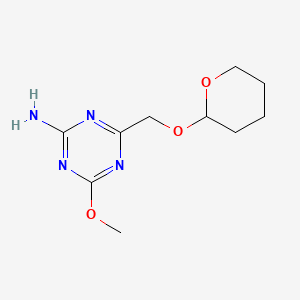
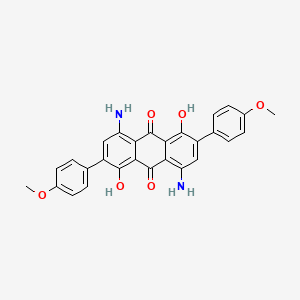
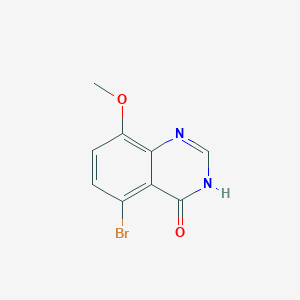
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
